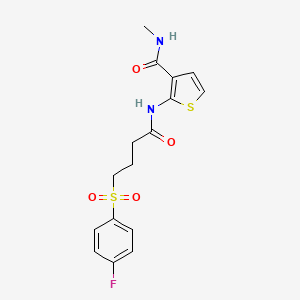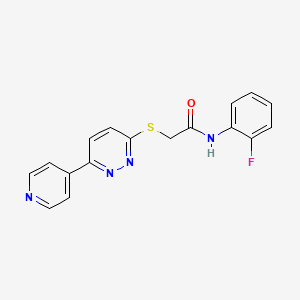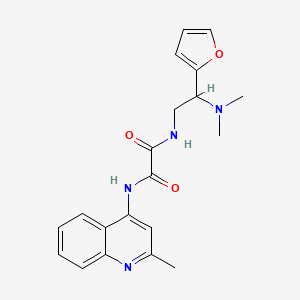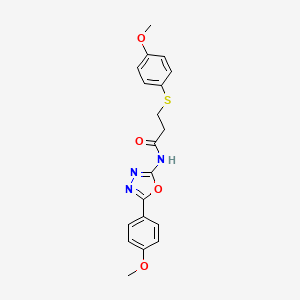
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains methoxyphenyl groups and a propanamide group .
Aplicaciones Científicas De Investigación
Lipoxygenase Inhibition
Research on heterocyclic compounds, including those related to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide derivatives, has shown their potential as lipoxygenase inhibitors. These compounds, synthesized through a series of chemical transformations, have been evaluated for their biological activity, displaying moderately good activities relative to Baicalein, a reference standard. This finding highlights their relevance in studying inflammation and other lipoxygenase-related disorders (Aziz‐ur‐Rehman et al., 2016).
Antioxidant and Anticancer Activity
A series of derivatives related to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide have been synthesized and assessed for their antioxidant and anticancer activities. These compounds, featuring various functional groups, showed significant antioxidant activity, with some derivatives being more potent than ascorbic acid. Moreover, their anticancer activity was tested against human cancer cell lines, identifying some compounds with notable cytotoxic effects against specific cancer types (Tumosienė et al., 2020).
Pharmacological Potential
Investigations into 1,3,4-oxadiazole and pyrazole derivatives related to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide have demonstrated their computational and pharmacological potential. These studies encompassed docking against targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), alongside evaluations of toxicity, tumor inhibition, and antioxidant capabilities. Such research underscores the multifaceted pharmacological applications of these compounds, including their potential in cancer therapy and inflammation treatment (Faheem, 2018).
Nematocidal Activity
Novel 1,3,4-oxadiazole derivatives, including structures akin to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide, have been synthesized and evaluated for their nematocidal activity. This research identified compounds with significant activity against nematodes, suggesting their potential as leads for developing new nematicides. The study also highlighted how these compounds affect nematode behavior and physiology, indicating their possible agricultural applications (Liu et al., 2022).
Antibacterial and Antifungal Agents
Research into 2-(6-methoxy-2-naphthyl)propionamide derivatives, related to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide, has explored their potential as antibacterial and antifungal agents. The synthesized compounds showed significant activity, matching or exceeding that of standard antimicrobial agents in some cases. This research opens up new avenues for developing antimicrobial agents to combat resistant strains of bacteria and fungi (Helal et al., 2013).
Mecanismo De Acción
Target of action
Compounds with a 1,3,4-oxadiazole moiety, like “N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide”, have been found to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The specific target would depend on the exact structure and functional groups of the compound.
Propiedades
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-24-14-5-3-13(4-6-14)18-21-22-19(26-18)20-17(23)11-12-27-16-9-7-15(25-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPNLQGPIVTEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2718089.png)
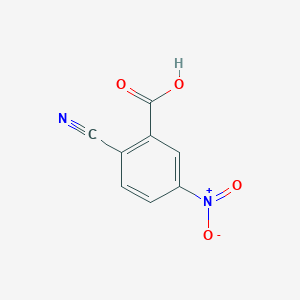
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propan-1-one](/img/structure/B2718091.png)
![N-[2-(4-Chloro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2718094.png)

![2-Chloro-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2718097.png)


![3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2718103.png)

![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine](/img/structure/B2718106.png)
